7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one
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Overview
Description
7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one is a compound belonging to the class of flavonoids, specifically isoflavones. Isoflavones are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . This compound features a chromone core with a hydroxy group at position 7, a methoxyphenyl group at position 3, and a methyl group at position 2.
Mechanism of Action
Target of Action
It is known that this compound is a flavonoid , and flavonoids are known to interact with a wide range of molecular targets, including enzymes, receptors, and signaling pathways .
Mode of Action
It is known that flavonoids can exert their effects through various mechanisms, such as modulating enzyme activity, interacting with cell signaling pathways, and binding to receptors .
Biochemical Pathways
Flavonoids are known to influence a variety of biochemical pathways, including those involved in inflammation, oxidative stress, and cell signaling .
Pharmacokinetics
Flavonoids in general are known to have variable bioavailability, depending on factors such as their chemical structure and the presence of other compounds .
Result of Action
It has been reported that this compound has anti-anxiety effects , which suggests that it may influence neuronal signaling or neurotransmitter levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one, as is the case with many other compounds. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Biochemical Analysis
Biochemical Properties
The compound 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely determined by the compound’s structure
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one can be achieved through various synthetic routes. One common method involves the condensation of 2-hydroxyacetophenone with 2-methoxybenzaldehyde in the presence of a base, followed by cyclization to form the chromone core . The reaction conditions typically include the use of ethanol as a solvent and a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group at position 7 can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the chromone core can be reduced to form a dihydrochromone derivative.
Substitution: The methoxy group at position 2 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrochromone derivatives.
Substitution: Various substituted chromone derivatives depending on the nucleophile used.
Scientific Research Applications
7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other biologically active compounds.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one: Similar structure but with a trifluoromethyl group at position 2.
7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one: Lacks the methyl group at position 2.
7-hydroxy-3-(2-methoxyphenyl)-2H-chromen-2-one: Different oxidation state at position 2.
Uniqueness
7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methyl group at position 2 enhances its stability and modifies its interaction with biological targets compared to its analogs.
Properties
IUPAC Name |
7-hydroxy-3-(2-methoxyphenyl)-2-methylchromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-10-16(12-5-3-4-6-14(12)20-2)17(19)13-8-7-11(18)9-15(13)21-10/h3-9,18H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRALXEQNHOSAJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=CC=C3OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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